N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
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Description
N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
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Biological Activity
N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group , an acetamide group , and a sulfanyl group linked to a chromeno[2,3-D]pyrimidine core . Its molecular formula is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 445.96 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Preliminary studies suggest that this compound may interact with specific enzymes and receptors, influencing various biochemical pathways. The chromeno[2,3-D]pyrimidine core is particularly noted for its ability to modulate enzyme activity, which could lead to therapeutic effects in conditions such as cancer and inflammation .
Anticancer Potential
Research indicates that compounds with similar structural motifs have demonstrated anticancer properties. For instance, derivatives of chromeno[2,3-D]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis .
Antimicrobial Activity
The sulfanyl group in this compound has been associated with antimicrobial properties. Studies have shown that sulfamoyl derivatives exhibit significant antibacterial activity against various strains of bacteria . The compound's ability to disrupt bacterial cell wall synthesis may be a contributing factor.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of similar compounds, it was found that derivatives with the chromeno[2,3-D]pyrimidine scaffold significantly reduced tumor growth in xenograft models. Mechanistic studies revealed that these compounds activated apoptotic pathways while inhibiting key signaling cascades involved in cell survival .
Case Study: Enzyme Inhibition
A recent investigation into the enzyme inhibitory potential of this compound demonstrated that it effectively inhibited AChE activity in vitro. This inhibition was concentration-dependent, suggesting a promising avenue for developing treatments for Alzheimer's disease .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-6-5-9-18-14-21-25(32-23(16)18)29-24(17-7-3-2-4-8-17)30-26(21)33-15-22(31)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQICRWTQPDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.